![molecular formula C30H24Si B15075803 [1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
[1,1'-Biphenyl]-3-yltriphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-3-yltriphenylsilane is an organic compound that consists of a biphenyl group attached to a triphenylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-yltriphenylsilane typically involves the coupling of a biphenyl derivative with a triphenylsilane precursor. One common method is the Hiyama cross-coupling reaction, which involves the use of a palladium catalyst and a base to facilitate the coupling of an organosilane with an aryl halide . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-3-yltriphenylsilane may involve large-scale Hiyama cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-3-yltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with different degrees of hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions include biphenyl quinones, hydrogenated biphenyl derivatives, and various substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-3-yltriphenylsilane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-3-yltriphenylsilane involves its interaction with specific molecular targets and pathways. The biphenyl moiety can engage in π-π stacking interactions with aromatic systems, while the triphenylsilane group can participate in hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Biphenyl]-4-yltriphenylsilane: Similar structure but with the biphenyl group attached at the 4-position.
Triphenylamine derivatives: Compounds with similar electronic properties and applications in organic electronics
Uniqueness
[1,1’-Biphenyl]-3-yltriphenylsilane is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C30H24Si |
|---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
triphenyl-(3-phenylphenyl)silane |
InChI |
InChI=1S/C30H24Si/c1-5-14-25(15-6-1)26-16-13-23-30(24-26)31(27-17-7-2-8-18-27,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-24H |
InChI-Schlüssel |
PCKMRVUHQVTZLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


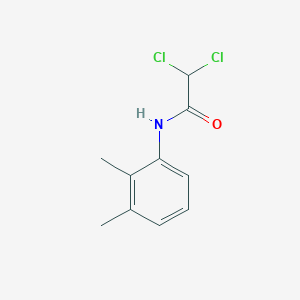
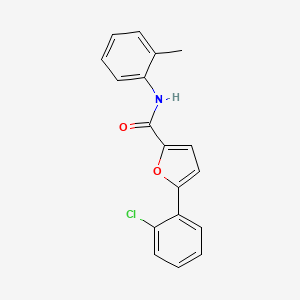
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)


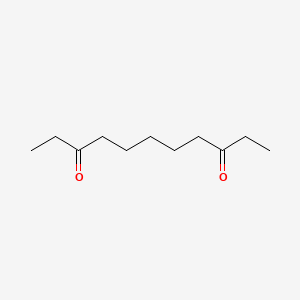
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)

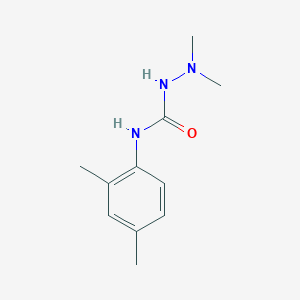
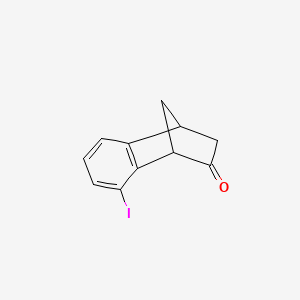



![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
